

# 2-Bromo-5-fluoropyridine-4-carbonitrile chemical structure and synthesis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-Bromo-5-fluoropyridine-4-carbonitrile

**Cat. No.:** B1379351

[Get Quote](#)

An In-Depth Technical Guide to **2-Bromo-5-fluoropyridine-4-carbonitrile**: Structure, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical structure, properties, synthesis, and handling of **2-Bromo-5-fluoropyridine-4-carbonitrile**. As a substituted pyridine, this compound is a valuable building block in medicinal chemistry and materials science.

## Section 1: Chemical Structure and Physicochemical Properties

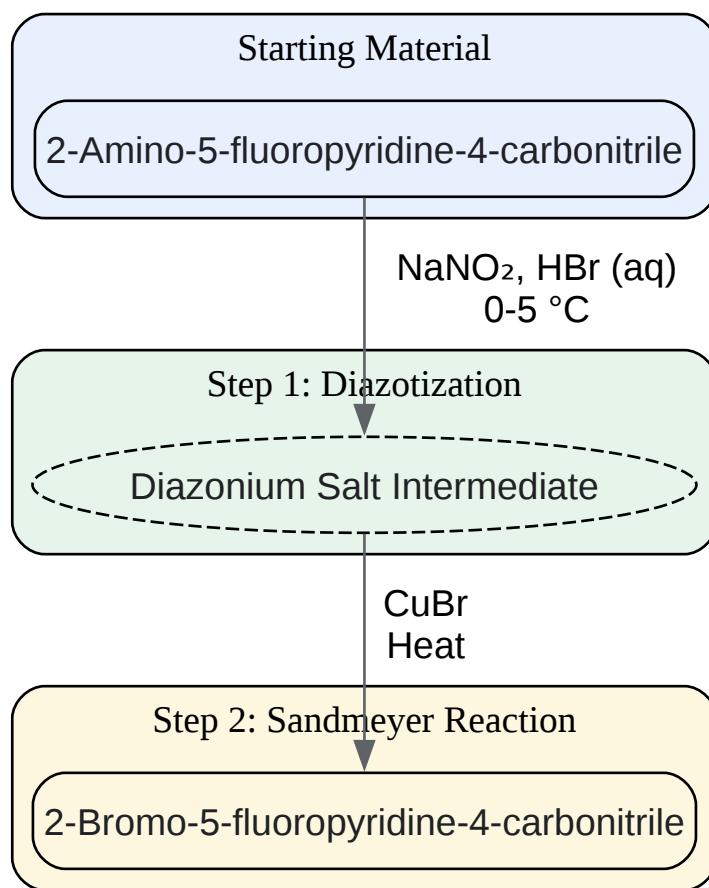
**2-Bromo-5-fluoropyridine-4-carbonitrile** is a heterocyclic organic compound featuring a pyridine ring substituted with a bromo group at position 2, a fluoro group at position 5, and a nitrile (carbonitrile) group at position 4. This specific arrangement of electron-withdrawing groups (bromo, fluoro, and nitrile) on the pyridine core makes it a highly versatile intermediate for various chemical transformations, particularly in creating complex molecular architectures.

[1][2]

The bromine atom at the 2-position is particularly susceptible to displacement or participation in cross-coupling reactions, while the nitrile and fluorine substituents modulate the electronic properties and reactivity of the pyridine ring.

Table 1: Physicochemical Properties of **2-Bromo-5-fluoropyridine-4-carbonitrile**

| Property                       | Value                                           | Reference                                                        |
|--------------------------------|-------------------------------------------------|------------------------------------------------------------------|
| IUPAC Name                     | 2-bromo-5-fluoropyridine-4-carbonitrile         | [3]                                                              |
| CAS Number                     | 1360937-97-9                                    | Not explicitly found, but related compounds are well-documented. |
| Molecular Formula              | C <sub>6</sub> H <sub>2</sub> BrFN <sub>2</sub> | [3]                                                              |
| Molecular Weight               | 201.00 g/mol                                    | [3]                                                              |
| Appearance                     | Expected to be a solid at room temperature      | [2][4]                                                           |
| Topological Polar Surface Area | 36.7 Å <sup>2</sup>                             | [3]                                                              |
| Hydrogen Bond Donor Count      | 0                                               | [3]                                                              |
| Hydrogen Bond Acceptor Count   | 3                                               | [3]                                                              |
| Complexity                     | 164                                             | [3]                                                              |


## Section 2: Synthesis of **2-Bromo-5-fluoropyridine-4-carbonitrile**

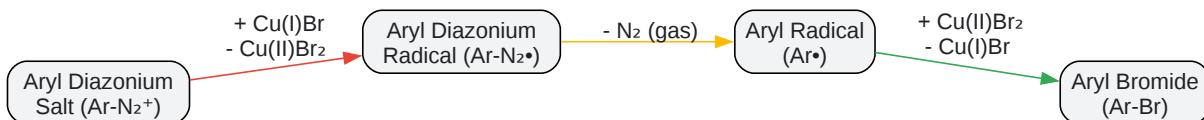
The synthesis of **2-Bromo-5-fluoropyridine-4-carbonitrile** is most effectively achieved through a Sandmeyer reaction, a cornerstone transformation in aromatic chemistry for converting an arylamine into an aryl halide via a diazonium salt intermediate.[5][6] This method offers a reliable pathway to introduce a bromine atom onto the pyridine ring, a transformation that is often difficult to achieve through direct electrophilic substitution due to the electron-deficient nature of the pyridine ring.

The logical precursor for this synthesis is 2-Amino-5-fluoropyridine-4-carbonitrile. The synthesis, therefore, is a two-stage process:

- **Diazotization:** The conversion of the primary amino group of the precursor into a diazonium salt.
- **Sandmeyer Reaction:** The copper(I) bromide-catalyzed displacement of the diazonium group with a bromide ion.

Below is a diagram illustrating the overall synthetic workflow.




[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Bromo-5-fluoropyridine-4-carbonitrile**.

## Section 3: Mechanistic Insights

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.<sup>[5]</sup> Understanding this mechanism is crucial for optimizing reaction conditions and minimizing side products.

- Formation of the Diazonium Salt: In a cold acidic solution (typically 0-5 °C), sodium nitrite ( $\text{NaNO}_2$ ) reacts with hydrobromic acid ( $\text{HBr}$ ) to form nitrous acid ( $\text{HONO}$ ). The 2-amino group on the pyridine ring then attacks the protonated nitrous acid, and after a series of proton transfers and the elimination of water, the stable aryl diazonium salt is formed. This step is performed at low temperatures because diazonium salts are generally unstable and can decompose prematurely at higher temperatures.
- Single Electron Transfer (SET): The copper(I) catalyst (from  $\text{CuBr}$ ) initiates the core transformation by transferring a single electron to the diazonium salt.
- Dediazoniation and Radical Formation: The resulting diazonium radical is highly unstable and rapidly loses dinitrogen gas ( $\text{N}_2$ ), a thermodynamically favorable process that drives the reaction forward. This cleavage generates an aryl radical.
- Halogen Transfer and Catalyst Regeneration: The aryl radical abstracts a bromine atom from a copper(II) bromide species (formed in the initial SET step), yielding the final product, **2-Bromo-5-fluoropyridine-4-carbonitrile**. This step also regenerates the copper(I) catalyst, allowing it to participate in another catalytic cycle.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Sandmeyer bromination reaction.

## Section 4: Experimental Protocol

This protocol is a representative procedure based on established Sandmeyer reaction methodologies.<sup>[5][6][7]</sup> Researchers should adapt it based on laboratory conditions and scale.

Materials and Reagents:

- 2-Amino-5-fluoropyridine-4-carbonitrile

- Hydrobromic acid (HBr, 48% aq.)
- Sodium nitrite (NaNO<sub>2</sub>)
- Copper(I) bromide (CuBr)
- Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
- Saturated sodium bicarbonate solution (NaHCO<sub>3</sub>)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Ice

**Procedure:****Part A: Diazotization**

- In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 2-Amino-5-fluoropyridine-4-carbonitrile (1.0 eq) in a solution of 48% hydrobromic acid.
- Cool the mixture to 0-5 °C using an ice-salt bath. Stir vigorously to maintain a fine suspension.
- Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
- Add the sodium nitrite solution dropwise to the cooled suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
- After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 20-30 minutes.

**Part B: Sandmeyer Reaction and Workup**

- In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 eq) in 48% HBr.
- Slowly add the cold diazonium salt solution from Part A to the CuBr solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to manage the effervescence.
- Once the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours, or until gas evolution ceases, to ensure the reaction goes to completion.
- Cool the mixture to room temperature and extract the product with an organic solvent like dichloromethane or ethyl acetate (3x volumes).
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure.

#### Part C: Purification

- The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **2-Bromo-5-fluoropyridine-4-carbonitrile**.

## Section 5: Safety and Handling

**2-Bromo-5-fluoropyridine-4-carbonitrile** and its precursors should be handled with care in a well-ventilated fume hood.[8][9]

- Hazard Statements: Similar halogenated pyridines are harmful if swallowed, in contact with skin, or if inhaled. They can cause serious eye irritation and skin irritation.[8]
- Precautionary Measures:
  - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][10]

- Avoid breathing dust, fumes, or vapors.[9]
- Wash hands thoroughly after handling.
- Keep containers tightly sealed when not in use.[10]
- Reaction Hazards: The diazotization step can be hazardous if not properly controlled. Diazonium salts can be explosive when isolated and dry. Always keep them in solution and at low temperatures. The Sandmeyer reaction is exothermic and involves the evolution of nitrogen gas; ensure adequate pressure relief and temperature control.

## Section 6: Applications in Research and Development

**2-Bromo-5-fluoropyridine-4-carbonitrile** is a valuable building block for the synthesis of more complex molecules, primarily in the pharmaceutical and agrochemical industries.[1][2][4]

- Drug Discovery: The pyridine scaffold is a common motif in biologically active compounds. This intermediate can be used to synthesize novel kinase inhibitors, receptor antagonists, and other potential therapeutic agents.[11] The bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).[1][12]
- Materials Science: Fluorinated organic compounds are used in the development of advanced materials, such as polymers and liquid crystals, due to their unique electronic and physical properties.[13]

The strategic placement of three distinct functional groups provides a platform for sequential and selective reactions, making this compound a powerful tool for constructing molecules with precisely controlled architectures.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. nbino.com [nbino.com]
- 2. CAS 41404-58-4: 2-Bromo-5-fluoro-pyridine | CymitQuimica [cymitquimica.com]
- 3. 2-Bromo-5-fluoro-4-pyridinecarbonitrile | C6H2BrFN2 | CID 75481745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 2-Bromo-5-fluoropyridine - Safety Data Sheet [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. scbt.com [scbt.com]
- 13. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [2-Bromo-5-fluoropyridine-4-carbonitrile chemical structure and synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1379351#2-bromo-5-fluoropyridine-4-carbonitrile-chemical-structure-and-synthesis>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)